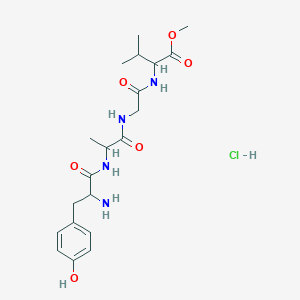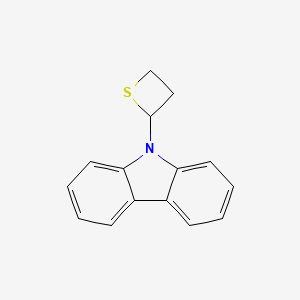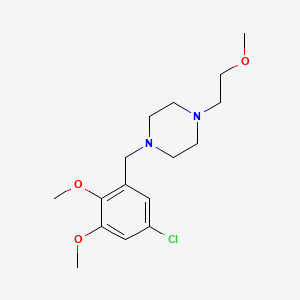
methyl tyrosylalanylglycylvalinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl tyrosylalanylglycylvalinate hydrochloride is a synthetic peptide that has gained significant attention in scientific research. This peptide is composed of four amino acids, namely, tyrosine, alanine, glycine, and valine, and is commonly referred to as YAGV. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. In
Mecanismo De Acción
The mechanism of action of methyl tyrosylalanylglycylvalinate hydrochloride involves the activation of the delta opioid receptor. YAGV binds to the receptor and induces a conformational change that leads to the activation of downstream signaling pathways. These pathways include the inhibition of adenylyl cyclase, the activation of potassium channels, and the inhibition of calcium channels. The net effect of these signaling pathways is the modulation of pain, mood, and reward.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. One of the most significant effects of YAGV is its analgesic effect. YAGV has been shown to reduce pain in various animal models of pain, including thermal, mechanical, and chemical pain. YAGV has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl tyrosylalanylglycylvalinate hydrochloride has several advantages and limitations for lab experiments. One of the advantages of YAGV is its selectivity for the delta opioid receptor. This selectivity allows researchers to study the specific effects of delta opioid receptor activation without the confounding effects of other opioid receptors. Another advantage of YAGV is its stability and solubility, which makes it easy to handle and administer in lab experiments. However, one of the limitations of YAGV is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on methyl tyrosylalanylglycylvalinate hydrochloride. One of the most promising directions is the development of YAGV analogs with improved efficacy and selectivity. Another direction is the study of the long-term effects of YAGV on pain, mood, and reward. Additionally, the use of YAGV in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and antidepressants, may provide new treatment options for chronic pain and depression.
Métodos De Síntesis
Methyl tyrosylalanylglycylvalinate hydrochloride can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is the most commonly used method for synthesizing YAGV. In SPPS, the peptide is synthesized on a solid resin support, and each amino acid is added sequentially using a coupling reagent. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Solution-phase peptide synthesis involves the sequential addition of amino acids in solution, followed by purification using HPLC.
Aplicaciones Científicas De Investigación
Methyl tyrosylalanylglycylvalinate hydrochloride has been used in various scientific research studies. One of the most common applications of YAGV is in the study of opioid receptors. Opioid receptors are a class of G protein-coupled receptors that are activated by endogenous opioid peptides and exogenous opioids, such as morphine. YAGV has been shown to selectively activate the delta opioid receptor, which is involved in pain modulation, mood, and reward.
Propiedades
IUPAC Name |
methyl 2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O6.ClH/c1-11(2)17(20(29)30-4)24-16(26)10-22-18(27)12(3)23-19(28)15(21)9-13-5-7-14(25)8-6-13;/h5-8,11-12,15,17,25H,9-10,21H2,1-4H3,(H,22,27)(H,23,28)(H,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOADAXKXWKUUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(ethylsulfonyl)-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4939227.png)
![methyl 4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate](/img/structure/B4939228.png)
![1-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B4939232.png)

![2-(4-chlorophenoxy)-2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4939237.png)

![6-amino-4-(2,5-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4939255.png)

![7-(4-acetylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4939271.png)
![3,3,6,6-tetramethyl-9-{4-[(3-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4939275.png)
![2-[2-oxo-2-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4939298.png)
![2-ethoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B4939305.png)
![N-cycloheptyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4939308.png)

